molecular formula C16H13N3O4S B5736866 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide

Cat. No.: B5736866
M. Wt: 343.4 g/mol
InChI Key: DJFHYGOMKAGVMZ-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole ring fused with a nitrobenzamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with appropriate aldehydes or ketones, followed by cyclization. Industrial production methods may involve the use of thioamides or carbon dioxide as raw materials, promoting green chemistry principles .

Chemical Reactions Analysis

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The nitro group can undergo reduction, leading to the formation of reactive intermediates that can further interact with biological molecules .

Comparison with Similar Compounds

Similar compounds to N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide include:

  • N-(6-ethoxy-1,3-benzothiazol-2-yl)pyrazine-2-carboxamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
  • N-(6-ethoxy-1,3-benzothiazol-2-yl)cyclobutanecarboxamide

These compounds share the benzothiazole core but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S/c1-2-23-10-7-8-12-14(9-10)24-16(17-12)18-15(20)11-5-3-4-6-13(11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFHYGOMKAGVMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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